

# Biological functions of the urotensin-II system

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | [Orn5]-URP TFA |           |
| Cat. No.:            | B612400        | Get Quote |

An In-Depth Technical Guide to the Biological Functions of the Urotensin-II System

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Urotensin-II (U-II), a cyclic peptide first isolated from teleost fish, has been identified as the endogenous ligand for the G protein-coupled receptor 14 (GPR14), now known as the urotensin receptor (UT).[1][2] Human U-II is an 11-amino acid peptide and is recognized as the most potent endogenous vasoconstrictor discovered to date, with a potency in some vascular beds reportedly greater than that of endothelin-1.[2][3][4][5] The U-II system, which includes U-II, the U-II-related peptide (URP), and the UT receptor, is widely expressed throughout the cardiovascular, renal, central nervous, pulmonary, and metabolic systems.[2][6] Elevated plasma levels of U-II and increased expression of its receptor are associated with numerous pathological conditions, including hypertension, heart failure, atherosclerosis, diabetes, and renal failure.[2][4] This guide provides a comprehensive overview of the U-II system's signaling pathways, its diverse biological functions, key quantitative data, and detailed experimental methodologies, highlighting its significance as a promising therapeutic target.

# The Urotensin-II System: Peptides and Receptor

The urotensin-II system comprises two known endogenous peptide ligands and a single receptor.

 Urotensin-II (U-II): The primary ligand, a cyclic peptide whose structure is highly conserved across species.[2] The human form (hU-II) is an 11-amino acid peptide (H-Glu-Thr-Pro-Asp-



cyclo[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH) generated by proteolytic cleavage from a larger precursor.[4][7][8] The biological activity resides in the cyclic hexapeptide core (-Cys-Phe-Trp-Lys-Tyr-Cys-), which is connected by a disulfide bond.[9][10]

- Urotensin-II-Related Peptide (URP): A second endogenous ligand found in various tissues, often at lower concentrations than U-II, with the exception of reproductive tissues where its levels are higher.[6][11]
- Urotensin Receptor (UT): A Class A G protein-coupled receptor (GPCR), formerly known as GPR14.[2][11] It is a 386-amino acid protein that, upon binding U-II or URP, couples primarily to Gαq/11 proteins to initiate downstream signaling cascades.[10][11]

The distribution of U-II and its receptor is extensive. In humans, UT receptor mRNA is expressed in cardiovascular and renal tissues, while U-II mRNA is found at high levels in the kidney and right atrium.[1] The receptor is also present in cardiac myocytes, vascular smooth muscle cells, endothelial cells, the spinal cord, and various regions of the central nervous system.[9][11]

# Signaling Pathways of the Urotensin-II System

Activation of the UT receptor by U-II initiates a cascade of intracellular signaling events, primarily through the G $\alpha$ q/11 pathway.[10][11] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[11]

Beyond this canonical pathway, U-II signaling involves several other critical effectors that contribute to its diverse biological actions:

- RhoA/Rho-kinase (ROCK): This pathway is crucial for U-II-induced vasoconstriction and vascular smooth muscle cell (VSMC) proliferation.[1][12]
- Mitogen-Activated Protein Kinases (MAPKs): U-II activates multiple MAPK pathways, including ERK1/2, p38, and JNK, which are involved in cell proliferation, hypertrophy, and inflammation.[1][13] For instance, U-II promotes hypertrophy in cardiomyocytes via ERK1/2 and p38 signaling.[1]

## Foundational & Exploratory





- PI3K/Akt Pathway: This pathway is also implicated in U-II-mediated cell growth and survival. [1][13]
- NADPH Oxidase: U-II is a novel activator of NADPH oxidase in human pulmonary artery smooth muscle cells, leading to the production of reactive oxygen species (ROS) that can act as second messengers in signaling pathways.[1][2]





Click to download full resolution via product page

Caption: Urotensin-II receptor signaling cascade.



# **Biological Functions and Pathophysiological Roles**

The U-II system is implicated in a wide array of physiological processes and disease states.

## **Cardiovascular System**

U-II's effects on the cardiovascular system are complex and can be species- and vessel-dependent.[1][4]

- Vasoconstriction: U-II is a potent vasoconstrictor in isolated large arteries from humans, non-human primates, pigs, dogs, and rabbits.[1] In humans in vivo, intra-arterial infusion of U-II causes a potent, dose-dependent reduction in forearm blood flow, confirming its vasoconstrictor action.[14] This effect is primarily endothelium-independent and mediated through the direct action on vascular smooth muscle cells.[4]
- Vasodilation: Paradoxically, U-II can also induce endothelium-dependent vasodilation in some vascular beds, such as rat small arteries.[9][15]
- Cardiac Effects: U-II exerts direct effects on the heart. It can induce positive inotropic effects in human and rat myocardium.[7] However, it has also been linked to negative inotropic effects and cardiac dysfunction, particularly in in vivo studies in monkeys where it caused a dramatic decrease in blood pressure and circulatory collapse.[1] The U-II system is upregulated in conditions like myocardial infarction and heart failure, where it is thought to contribute to cardiac remodeling, fibrosis, and cardiomyocyte hypertrophy.[1][2][7]

### **Renal System**

The kidney is a major site of both U-II production and action.[1][16]

- Renal Hemodynamics: The effects of U-II on renal function are conflicting. Some studies in
  rats show that exogenous U-II can increase the glomerular filtration rate (GFR) and promote
  water and sodium excretion, while others report a reduction in these variables.[16] However,
  the use of a UT receptor antagonist (urantide) increased GFR, diuresis, and natriuresis,
  suggesting a tonic, restrictive influence of endogenous U-II on renal function.[16]
- Pathophysiology: The U-II system is strongly implicated in chronic kidney disease (CKD).[6]
   [17] Plasma U-II levels are elevated in patients with renal failure.[4] In animal models, UT



receptor antagonists like palosuran have been shown to mitigate the decline in GFR and renal blood flow in diabetic rats, suggesting a role for U-II in the progression of diabetic nephropathy.[6][9]

## **Central Nervous System (CNS)**

Both U-II and its receptor are expressed throughout the CNS, including the spinal cord and various brain regions, indicating important central roles.[11][18]

- Cardiovascular Control: Central administration of U-II can elicit powerful cardiovascular responses.[18] Microinjection into specific brain nuclei in rats produces distinct effects: depressor and bradycardiac responses in the A1 medullary area, but pressor and tachycardic responses in the paraventricular and arcuate nuclei.[19]
- Neurotransmitter Release: U-II evokes the release of several "wakefulness-promoting" neurotransmitters from rat cerebrocortical slices, including norepinephrine, dopamine, serotonin, and histamine, suggesting a role in regulating the sleep-wake cycle.[20]
- Cerebral Blood Flow: In rats, intracerebroventricular administration of U-II induces a significant and long-lasting increase in cerebral blood flow.[21] However, in the context of cerebral ischemia, U-II treatment exacerbated brain damage.[21]

#### **Metabolic System**

The U-II system is increasingly recognized as a key player in metabolic regulation and diseases like metabolic syndrome and type 2 diabetes.[3][15]

- Insulin Secretion: U-II can directly inhibit glucose-induced insulin secretion from pancreatic β-cells.[2][10]
- Insulin Resistance: Elevated U-II levels are associated with insulin resistance.[15] Genetic knockout of the U-II gene in mice leads to reduced serum glucose and insulin and improved glucose tolerance.[22]
- Inflammation: U-II participates in a positive feedback loop with inflammatory cytokines, where each stimulates the expression of the other.[3][22] This chronic inflammation is a key factor in the development of insulin resistance and atherosclerosis.[3]



## **Oncology**

The U-II/UT system has been implicated in the growth and progression of several cancers.[4] [23]

- Cell Proliferation and Invasion: The U-II/UT axis regulates cell growth, motility, and invasion in various cancer cell lines, including colon, bladder, prostate, breast, and glioblastoma.
   [23]
- Overexpression in Tumors: The UT receptor is overexpressed in multiple human tumors. For example, UTR mRNA expression is increased eightfold in colon cancer compared to normal tissue.[25] In hepatocellular carcinoma, both U-II and UT mRNA levels are significantly elevated, and increased U-II expression is associated with a poor prognosis.[26]
- Angiogenesis: U-II acts as a pro-angiogenic factor, stimulating endothelial tube formation and the recruitment of pro-angiogenic cells, which is critical for tumor growth.[24][26]

## **Quantitative Data Summary**

The following tables summarize key quantitative data related to the U-II system's function and expression.

Table 1: Potency of Urotensin-II in Neurotransmitter Release (Data extracted from experiments on rat cerebrocortical slices)[20]

| Neurotransmitter | pEC₅₀ (Mean ± SEM)        | Emax (% of Basal, Mean ±<br>SEM) |
|------------------|---------------------------|----------------------------------|
| Norepinephrine   | $8.78 \pm 0.17$           | 138 ± 2%                         |
| Dopamine         | Similar to Norepinephrine | Not specified                    |
| Serotonin        | Similar to Norepinephrine | Not specified                    |
| Histamine        | Similar to Norepinephrine | Not specified                    |
| Glutamate        | Low potency (>100 nM)     | Did not saturate                 |

Table 2: Physiological Effects of Urotensin-II Administration



| Species/Mo<br>del     | Administrat<br>ion Route                           | Dose                  | Effect                                         | Magnitude<br>of Change                                      | Reference |
|-----------------------|----------------------------------------------------|-----------------------|------------------------------------------------|-------------------------------------------------------------|-----------|
| Healthy<br>Humans     | Intra-arterial<br>(brachial)                       | 0.1–300<br>pmol/min   | Vasoconstricti<br>on                           | Dose-<br>dependent<br>reduction in<br>forearm blood<br>flow | [14]      |
| Anesthetized<br>Rats  | Intracerebrov<br>entricular                        | 10 nmol               | Increased<br>Cerebral<br>Blood Flow            | +61% at 1<br>hour                                           | [21]      |
| Anesthetized<br>Rats  | Intracerebrov<br>entricular<br>(post-<br>ischemia) | 10 nmol               | Increased<br>Infarction<br>Volume              | +40%                                                        | [21]      |
| Cynomolgus<br>Monkeys | Intravenous<br>(bolus)                             | 0.03 - 0.3<br>nmol/kg | Decreased Blood Pressure, Circulatory Collapse | Dose-<br>dependent<br>cardiovascula<br>r dysfunction        | [1]       |

Table 3: U-II/UT Expression in Pathological Conditions



| Condition                    | Tissue                | Analyte     | Method                   | Fold/Percen<br>t Change<br>vs. Control                  | Reference |
|------------------------------|-----------------------|-------------|--------------------------|---------------------------------------------------------|-----------|
| Colon Cancer                 | Human Colon<br>Tissue | UTR mRNA    | Not specified            | ~8-fold<br>increase                                     | [25]      |
| Colon<br>Adenocarcino<br>ma  | Human Colon<br>Tissue | UTR Protein | Immunohisto<br>chemistry | 65-90% of<br>cells positive<br>(vs. 5-30% in<br>normal) | [25]      |
| Hepatocellula<br>r Carcinoma | Human Liver<br>Tissue | U-II mRNA   | RT-qPCR                  | ~6-fold<br>increase                                     | [26]      |
| Hepatocellula<br>r Carcinoma | Human Liver<br>Tissue | UT mRNA     | RT-qPCR                  | ~10-fold increase                                       | [26]      |

## **Detailed Experimental Protocols**

This section outlines methodologies for key experiments used to characterize the U-II system.

#### **Protocol: In Vivo Forearm Blood Flow Measurement**

(Based on methodology described for human studies)[14]

- Subject Preparation: Healthy volunteers are studied in a supine position in a temperaturecontrolled room.
- Catheterization: A cannula is inserted into the brachial artery of the non-dominant arm for drug infusion.
- Blood Flow Measurement: Forearm blood flow (FBF) is measured using venous occlusion plethysmography with a mercury-in-silastic strain gauge placed around the forearm.
- Infusion Protocol: A baseline FBF is established. U-II is then infused intra-arterially at escalating doses (e.g., 0.1 to 300 pmol/min). FBF is measured continuously. The contralateral arm serves as a time-matched control.



 Data Analysis: Changes in FBF are calculated as a percentage change from the baseline measurement before the infusion started.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The role of urotensin II in cardiovascular and renal physiology and diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. A closer look at the role of urotensin II in the metabolic syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urotensin II: its function in health and its role in disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urotensin-II receptor antagonists PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 6. Urotensin II system in chronic kidney disease PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urotensin II in cardiovascular regulation PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 10. Urotensin-II Wikipedia [en.wikipedia.org]
- 11. Urotensin-II receptor Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urotensin II evokes potent vasoconstriction in humans in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of urotensin II in the metabolic syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Renal and vascular actions of urotensin II PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Urotensin II system in chronic kidney disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Urotensin II, a novel peptide in central and peripheral cardiovascular control PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cardiovascular effects of urotensin II in different brain areas PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Urotensin II evokes neurotransmitter release from rat cerebrocortical slices PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of urotensin-II on cerebral blood flow and ischemia in anesthetized rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | A closer look at the role of urotensin II in the metabolic syndrome [frontiersin.org]
- 23. Urotensin-II Receptor: A Double Identity Receptor Involved in Vasoconstriction and in the Development of Digestive Tract Cancers and other Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Targeting the Urotensin II/UT G Protein-Coupled Receptor to Counteract Angiogenesis and Mesenchymal Hypoxia/Necrosis in Glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 25. Urotensin-II receptor is over-expressed in colon cancer cell lines and in colon carcinoma in humans - PubMed [pubmed.ncbi.nlm.nih.gov]



- 26. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [Biological functions of the urotensin-II system].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612400#biological-functions-of-the-urotensin-ii-system]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com